molecular formula C25H27NO2 B14006059 N-tritylleucine CAS No. 32225-38-0

N-tritylleucine

Cat. No.: B14006059
CAS No.: 32225-38-0
M. Wt: 373.5 g/mol
InChI Key: UHUHDVGYLSYYGD-UHFFFAOYSA-N
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Description

N-tritylleucine is a compound with the chemical formula C25H27NO2 . It is a derivative of leucine, an essential amino acid, where the amino group is protected by a trityl group (triphenylmethyl group). This compound is often used in organic synthesis and peptide chemistry due to its stability and protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tritylleucine can be synthesized through the reaction of leucine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The trityl group acts as a protecting group for the amino group of leucine, preventing it from participating in unwanted side reactions during subsequent synthetic steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The trityl group is introduced to protect the amino group, which is crucial for the synthesis of complex peptides and other organic compounds .

Chemical Reactions Analysis

Types of Reactions

N-tritylleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to trityl cations, while reduction can regenerate the triphenylmethyl radical .

Scientific Research Applications

N-tritylleucine has several scientific research applications:

    Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

    Biology: Studied for its role in protecting amino groups during the synthesis of biologically active peptides.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of complex organic compounds and polymers .

Mechanism of Action

The mechanism of action of N-tritylleucine involves the protection of the amino group by the trityl group. This protection prevents the amino group from participating in unwanted side reactions, allowing for the selective synthesis of peptides and other compounds. The trityl group can be removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tritylleucine is unique due to the bulky trityl group, which provides steric hindrance and stability, making it particularly useful in protecting amino groups during complex synthetic processes. This stability and protection are not as pronounced in compounds with smaller protecting groups like benzyl or acetyl .

Properties

CAS No.

32225-38-0

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

4-methyl-2-(tritylamino)pentanoic acid

InChI

InChI=1S/C25H27NO2/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23,26H,18H2,1-2H3,(H,27,28)

InChI Key

UHUHDVGYLSYYGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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